molecular formula C32H44N6O7 B136798 Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) CAS No. 136553-96-3

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)

Cat. No. B136798
M. Wt: 624.7 g/mol
InChI Key: KHRTUHCOJNQEQG-CSXHVWADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) is a cyclic peptide. Cyclic peptides are a class of compounds that have garnered interest due to their potential in drug development. They are characterized by a sequence of amino acids connected in a cyclic formation . The specific sequence you provided includes five amino acids: Aspartic acid (Asp), Proline (Pro), Isoleucine (Ile), Leucine (Leu), and Tryptophan (Trp).


Synthesis Analysis

The synthesis of cyclic peptides often involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing chain . The cyclization process typically occurs after the linear peptide has been synthesized .


Molecular Structure Analysis

The molecular structure of cyclic peptides is influenced by the properties of the constituent amino acids and the size of the ring. Computational methods, such as density functional theory (DFT), are often used to predict and analyze the structure of these molecules .


Chemical Reactions Analysis

Cyclic peptides can undergo a variety of chemical reactions, depending on their structure and the conditions. These may include reactions related to the functional groups present in the amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyclic peptides can vary widely depending on their structure. These properties can include solubility, stability, and reactivity .

Scientific Research Applications

Endothelin Antagonist Properties

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) and similar cyclic peptides have been explored for their potential as endothelin antagonists. A study conducted by Spatola and Crozet (1996) found that a cyclic pentapeptide library, including amino acids found in BQ-123 (a known endothelin antagonist), was used to rediscover the BQ-123 sequence, emphasizing the potential of cyclic peptides in targeting endothelin receptors (Spatola & Crozet, 1996).

Sodium Binding Properties

The interaction of cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp) with sodium ions has been investigated using electrospray ionization and fast atom bombardment mass spectrometric methods. This research by Ngoka and Gross (1999) revealed that these cyclic peptides have a high intrinsic affinity for sodium ions, forming multiple sodium adducts and sandwich structures. Such findings could have implications in understanding their protective effects against ischemia-induced acute renal failure (Ngoka & Gross, 1999).

Safety And Hazards

The safety and hazards associated with a specific cyclic peptide would depend on its structure and properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling .

Future Directions

The study of cyclic peptides is an active area of research, with potential applications in drug discovery and development. Future research may focus on the design and synthesis of cyclic peptides with specific properties, as well as the exploration of their biological activity .

properties

IUPAC Name

2-[(3R,6R,9S,12R,15S)-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40)/t18-,22-,23+,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRTUHCOJNQEQG-CSXHVWADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442952
Record name Cyclo(D-alpha-aspartyl-L-prolyl-D-isoleucyl-L-leucyl-D-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)

CAS RN

136553-96-3
Record name Cyclo(D-alpha-aspartyl-L-prolyl-D-isoleucyl-L-leucyl-D-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)
Reactant of Route 2
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)
Reactant of Route 3
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)
Reactant of Route 4
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)
Reactant of Route 5
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)
Reactant of Route 6
Cyclo(-D-Asp-Pro-D-Ile-Leu-D-Trp)

Citations

For This Compound
5
Citations
L Ngoka, ML Gross - Journal of the American Society for Mass …, 1999 - Springer
Collisionally activated decomposition (CAD) of a protonated cyclic peptide produces a superposition spectrum consisting of fragments produced following random ring opening of the …
Number of citations: 110 link.springer.com
AMS Hartz, B Bauer, G Fricker, DS Miller - Molecular pharmacology, 2006 - ASPET
At the blood-brain barrier, P-glycoprotein, an ATP-driven drug efflux pump, selectively limits drug access to the brain parenchyma, impeding pharmacotherapy of a number of central …
Number of citations: 219 molpharm.aspetjournals.org
PS Widdowson, CNP Kirk - British journal of pharmacology, 1996 - Wiley Online Library
1 We performed radioligand binding experiments on rat cerebellar homogenates using [ 125 I]‐endothelin‐1 ([ 125 I]‐ET‐1) and [ 125 I]‐BQ3020 to examine the pharmacology of …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
A Gadea, A Aguirre, TF Haydar… - Journal of Neuroscience, 2009 - Soc Neuroscience
In the postnatal brain, oligodendrocyte progenitor cells (OPCs) arise from the subventricular zone (SVZ) and migrate into the developing white matter, where they differentiate into …
Number of citations: 85 www.jneurosci.org
TGM Ky
Number of citations: 0

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